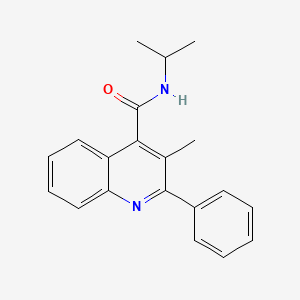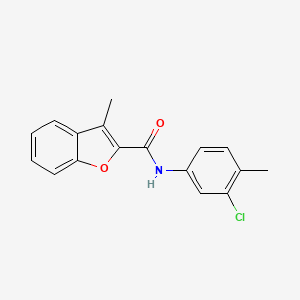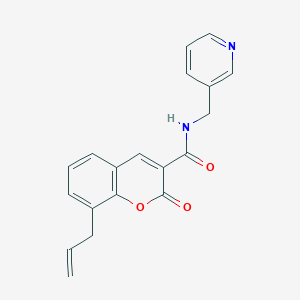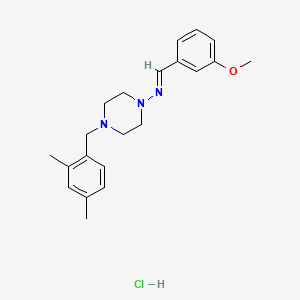![molecular formula C18H15BrO2 B5808735 [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol, also known as BNMPM, is a chemical compound that belongs to the class of arylpropionic acid derivatives. BNMPM has been widely studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol exerts its therapeutic effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), which plays a role in regulating inflammation and cell proliferation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of [3-bromo-4-(1-naphthylmethoxy)phenyl]methanol. One direction is to further investigate its potential therapeutic applications in treating cancer, inflammation, and neurological disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the development of new formulations and delivery methods for this compound may increase its efficacy and bioavailability.
Synthesis Methods
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol can be synthesized through a two-step process. The first step involves the reaction between 3-bromoanisole and 1-naphthylmethanol in the presence of a base, such as potassium carbonate, to form 3-bromo-4-(1-naphthylmethoxy)anisole. The second step involves the reduction of 3-bromo-4-(1-naphthylmethoxy)anisole to this compound using sodium borohydride as a reducing agent.
Scientific Research Applications
[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been studied for its neuroprotective effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEICWLGPDXISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)




![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)